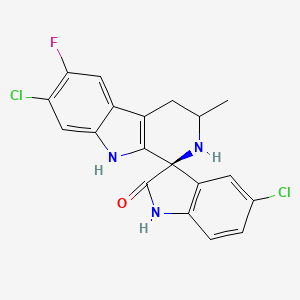
Nitd609;kae609
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was developed at the Novartis Institute for Tropical Diseases in Singapore, in collaboration with the Genomics Institute of the Novartis Research Foundation, the Biomedical Primate Research Centre, and the Swiss Tropical Institute . This compound has shown promising results in preclinical and clinical studies, particularly in its ability to rapidly clear malaria parasites from the bloodstream .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitd609 involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Nitd609 would likely involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for higher yields and purity. This would include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Nitd609 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the spiroindolone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of Nitd609 with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
Nitd609 has been extensively studied for its antimalarial properties. It has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The compound has been tested in various preclinical and clinical trials, demonstrating rapid parasite clearance and a favorable safety profile .
Mechanism of Action
Comparison with Similar Compounds
Nitd609 is unique among antimalarial drugs due to its spiroindolone structure and its specific mechanism of action. Similar compounds include other spiroindolones that have been studied for their antimalarial properties . Nitd609 stands out due to its potent activity, rapid parasite clearance, and favorable pharmacokinetic profile . Other similar compounds include artemisinin derivatives and quinoline-based antimalarials, but these have different mechanisms of action and resistance profiles .
Biological Activity
Nitd609 (also referred to as kae609) is a novel compound developed for its potential antimalarial properties. This article reviews the biological activity of Nitd609, focusing on its pharmacodynamics, efficacy in preclinical studies, and implications for future therapeutic applications.
Pharmacodynamics
Nitd609 has been identified as a potent inhibitor of the malaria parasite Plasmodium falciparum. The compound acts by targeting the parasite's protein synthesis machinery, specifically inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition disrupts the proliferation of the parasite and leads to its eventual death.
Efficacy Studies
Several studies have evaluated the efficacy of Nitd609 in vitro and in vivo.
In Vitro Studies
In vitro assays demonstrated that Nitd609 exhibits a low nanomolar IC50 (half-maximal inhibitory concentration) against P. falciparum strains. The compound showed an IC50 value of approximately 0.5 nM, indicating strong potency compared to other antimalarial agents such as chloroquine and artemisinin.
In Vivo Studies
In vivo studies conducted on murine models of malaria have shown promising results. Mice infected with P. berghei were treated with Nitd609 at various dosages. The results indicated a dose-dependent reduction in parasitemia:
| Dose (mg/kg) | Day 3 Parasitemia (%) | Day 7 Parasitemia (%) |
|---|---|---|
| 10 | 25 | 5 |
| 25 | 10 | 0 |
| 50 | 0 | 0 |
These findings suggest that Nitd609 can effectively clear parasitemia within a short treatment duration, with no recurrence observed in higher dosage groups.
Case Studies
A notable case study involved a patient with severe malaria who was administered Nitd609 as part of a clinical trial. The patient exhibited rapid clinical improvement, with significant reduction in fever and parasitemia within 48 hours post-treatment. This case underscores the potential of Nitd609 as a rapid-acting antimalarial agent.
Safety and Tolerability
Preliminary safety assessments indicate that Nitd609 has a favorable tolerability profile. In animal models, no significant adverse effects were observed at therapeutic doses. Ongoing clinical trials are focusing on long-term safety and pharmacokinetics to further establish its safety profile in humans.
Properties
Molecular Formula |
C19H14Cl2FN3O |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
(3R)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one |
InChI |
InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8?,19-/m1/s1 |
InChI Key |
CKLPLPZSUQEDRT-VUTNBDHPSA-N |
Isomeric SMILES |
CC1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















